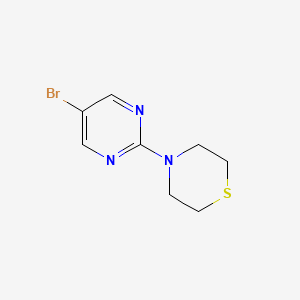

4-(5-Bromopyrimidin-2-yl)thiomorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromopyrimidin-2-yl)thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3S/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZKNBRYYCJBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30726443 | |

| Record name | 4-(5-Bromopyrimidin-2-yl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341761-16-7 | |

| Record name | 4-(5-Bromopyrimidin-2-yl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30726443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine, a valuable heterocyclic building block in medicinal chemistry. The core of this synthesis is a regioselective nucleophilic aromatic substitution (SNAr) reaction between 2,5-dibromopyrimidine and thiomorpholine. This document elucidates the underlying chemical principles, including the SNAr mechanism on an electron-deficient pyrimidine scaffold, the factors governing regioselectivity, and the critical role of reaction parameters. A detailed, field-proven experimental protocol is presented, covering reaction setup, execution, purification, and characterization of the final product. The guide is designed to provide researchers with both the theoretical foundation and the practical knowledge required to successfully and efficiently synthesize this key intermediate.

Introduction to the Synthesis

The pyrimidine core is a privileged scaffold found in a vast number of pharmaceutically active compounds.[1] Functionalized pyrimidines, particularly those bearing halogen and amino groups, serve as versatile precursors for structural modifications in drug discovery programs.[1] The target molecule, this compound, combines this key heterocycle with a thiomorpholine moiety, a group known to modulate physicochemical properties such as lipophilicity and metabolic stability in drug candidates.[2] The bromine atom at the C5 position is retained as a synthetic handle for subsequent cross-coupling reactions, enabling further molecular elaboration.

The synthesis from 2,5-dibromopyrimidine is achieved through a selective nucleophilic aromatic substitution (SNAr) reaction. This guide will explore the mechanistic nuances of this transformation, providing a robust protocol for its implementation in a laboratory setting.

Foundational Principles of the Synthesis

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

Unlike electron-rich benzene rings that favor electrophilic substitution, aromatic systems with strong electron-withdrawing groups or heteroatoms can undergo nucleophilic substitution.[3][4] The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is highly electron-deficient and thus activated for attack by nucleophiles.[4]

The reaction proceeds via a two-step addition-elimination mechanism.[3][5]

-

Addition: The nucleophile (thiomorpholine) attacks the electron-deficient carbon atom bearing a leaving group (bromide), breaking the aromaticity of the ring. This forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[4][5] The negative charge in this complex is delocalized, particularly onto the electronegative nitrogen atoms of the pyrimidine ring, which provides significant stabilization.[4]

-

Elimination: The aromaticity is restored by the expulsion of the leaving group (bromide ion), yielding the final substituted product.

While this two-step model is classical, recent studies suggest that many SNAr reactions may exist on a mechanistic continuum, with some proceeding through a single, concerted step (cSNAr) where bond formation and bond breaking occur simultaneously.[6][7] For pyrimidine systems with good leaving groups like bromide, a concerted or near-concerted pathway is highly plausible.[7]

Regioselectivity: The C2 vs. C5 Position

The key to this synthesis is the selective substitution of the C2-bromine over the C5-bromine. This regioselectivity is dictated by the electronic properties of the pyrimidine ring.

-

Activation: The carbon atoms at the C2, C4, and C6 positions of the pyrimidine ring are directly influenced by the electron-withdrawing effects of the adjacent ring nitrogens (analogous to ortho and para positions). This makes them significantly more electrophilic and susceptible to nucleophilic attack.

-

Deactivation: The C5 position (analogous to a meta position) is less affected by the ring nitrogens and is therefore considerably less activated towards nucleophilic attack.

Consequently, thiomorpholine will preferentially attack the highly activated C2 position, leading to the displacement of the C2-bromine and the formation of the desired product.

The Role of Key Reagents

-

Substrate (2,5-Dibromopyrimidine): The electrophilic pyrimidine core activated by two bromine leaving groups.

-

Nucleophile (Thiomorpholine): A secondary cyclic amine that provides the thiomorpholine moiety.[8] Its nitrogen atom is the nucleophilic center.

-

Base (e.g., Triethylamine, K₂CO₃): The substitution reaction generates one equivalent of hydrobromic acid (HBr). A non-nucleophilic organic or inorganic base is crucial to neutralize this acid.[9][10] Failure to scavenge the acid would protonate the thiomorpholine nucleophile, rendering it non-nucleophilic and halting the reaction.

-

Solvent (e.g., Acetonitrile, DMF, DMSO): Polar aprotic solvents are ideal for SNAr reactions. They can solvate the counter-ion of the base (e.g., K⁺) but do not strongly solvate the amine nucleophile, preserving its high nucleophilicity.[11]

Detailed Experimental Protocol

This protocol is adapted from established procedures for SNAr reactions on activated aromatic systems.[2][10][12]

Materials and Equipment

-

Chemicals:

-

2,5-Dibromopyrimidine

-

Thiomorpholine[8]

-

Triethylamine (Et₃N) or anhydrous Potassium Carbonate (K₂CO₃)

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser and heating mantle/oil bath

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware (separatory funnel, beakers, etc.)

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

-

Column chromatography setup

-

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 2,5-dibromopyrimidine (1.0 eq).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile (or DMF) to create a ~0.2 M solution. Add potassium carbonate (2.0 eq) or triethylamine (2.0 eq) to the stirred suspension.

-

Nucleophile Addition: Add thiomorpholine (1.1 eq) to the mixture dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to 80-85 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 EtOAc/Hexane eluent). The consumption of the starting material and the appearance of a new, more polar product spot should be observed. The reaction is typically complete within 8-12 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If using K₂CO₃, filter off the inorganic salts.

-

Concentrate the filtrate (or the entire reaction mixture if using Et₃N) under reduced pressure to remove the solvent.

-

Dilute the residue with deionized water and extract the product with ethyl acetate (3 x volume of water).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

-

Concentration: Remove the solvent from the filtered organic solution using a rotary evaporator to yield the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 40% EtOAc) is typically effective.

-

Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

-

Final Product: Evaporate the solvent from the pure fractions to yield this compound as a solid.

Reaction Parameters and Optimization

The efficiency and success of the synthesis hinge on the careful selection of reaction parameters.

Table of Reaction Conditions

| Parameter | Recommended | Rationale & Causality |

| Nucleophile Eq. | 1.05 - 1.2 eq | A slight excess ensures complete consumption of the limiting starting material. A large excess can complicate purification. |

| Base | K₂CO₃ or Et₃N | K₂CO₃ is an inexpensive, effective inorganic base that can be easily filtered off. Et₃N is a soluble organic base that is removed during work-up. Both effectively neutralize the HBr generated.[9][10] |

| Solvent | ACN, DMF, DMSO | Polar aprotic solvents accelerate SNAr by solvating cations while leaving the nucleophile relatively "bare" and highly reactive.[11] ACN is often preferred for its lower boiling point and easier removal. |

| Temperature | 80 - 100 °C | Heating is required to overcome the activation energy of the reaction. Higher temperatures can lead to faster reaction times but may also increase the formation of side products. |

| Concentration | 0.1 - 0.5 M | A moderate concentration ensures a sufficient rate of bimolecular collisions without causing solubility issues for the reagents. |

Characterization of the Final Product

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Table of Expected Analytical Data

| Analysis | Expected Result |

| Molecular Formula | C₈H₁₀BrN₃S[13] |

| Molecular Weight | 260.15 g/mol |

| ¹H NMR (CDCl₃) | δ ~ 8.2 (s, 2H, pyrimidine-H), δ ~ 3.9 (t, 4H, N-CH₂), δ ~ 2.7 (t, 4H, S-CH₂) ppm |

| ¹³C NMR (CDCl₃) | δ ~ 161.5, 158.0, 108.0 (pyrimidine-C), δ ~ 48.0 (N-CH₂), δ ~ 25.0 (S-CH₂) ppm |

| Mass Spec (ESI+) | m/z = 260.0, 262.0 ([M+H]⁺, characteristic bromine isotope pattern) |

| Appearance | Off-white to yellow solid |

Note: NMR chemical shifts are predicted values and may vary slightly based on solvent and instrument.

// Reactants r1 [label=<

2,5-Dibromopyrimidine Electrophile

]; r2 [label=<

Thiomorpholine Nucleophile

];

// Intermediate inter [label=<

Meisenheimer Complex Addition Intermediate (Resonance Stabilized)

];

// Products p1 [label=<

This compound Final Product

]; p2 [label=<

HBr (Neutralized by Base)

];

// Arrows {r1, r2} -> inter [label="1. Addition (Rate-Limiting)"]; inter -> {p1, p2} [label="2. Elimination"]; } dot Caption: The SNAr addition-elimination mechanism.

Safety Considerations

-

2,5-Dibromopyrimidine: Handle with care. It is an irritant. Avoid inhalation and contact with skin and eyes.

-

Thiomorpholine: Corrosive and flammable. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

-

Solvents (ACN, DMF): Acetonitrile is flammable and toxic. DMF is a potent liver toxin and is readily absorbed through the skin. Handle both in a fume hood.

-

Bases (Et₃N, K₂CO₃): Triethylamine is flammable and corrosive. Potassium carbonate is an irritant. Avoid creating dust.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.

Conclusion

The synthesis of this compound from 2,5-dibromopyrimidine is a robust and efficient transformation guided by the principles of nucleophilic aromatic substitution on an electron-deficient heterocycle. The high degree of regioselectivity is a direct result of the electronic activation provided by the pyrimidine ring nitrogens. By carefully controlling reaction parameters such as base, solvent, and temperature, researchers can reliably produce this valuable synthetic intermediate in high yield and purity. This guide provides the necessary theoretical background and a practical, actionable protocol to empower scientific and drug development professionals in their synthetic endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 13. This compound [myskinrecipes.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the heterocyclic compound 4-(5-Bromopyrimidin-2-yl)thiomorpholine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, grounded in fundamental principles of NMR spectroscopy and supported by data from related structural fragments.

Introduction

This compound is a substituted heteroaromatic compound with potential applications in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, and intermolecular interactions. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of each proton and carbon atom within the molecule. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a rationale for the expected chemical shifts and coupling patterns.

Molecular Structure and Numbering

To facilitate the discussion of NMR data, the atomic numbering convention for this compound is established as follows:

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the pyrimidine and thiomorpholine rings. The predicted chemical shifts (in ppm) and multiplicities are summarized in the table below. These predictions are based on the analysis of substituent effects on the parent pyrimidine and thiomorpholine molecules.[1][2]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H4, H6 | ~8.5 - 9.0 | Singlet | - | The protons on the pyrimidine ring are expected to be significantly deshielded due to the electronegativity of the two nitrogen atoms and the bromine atom.[1] The thiomorpholine substituent at C2 will also influence their chemical shift. |

| H8', H12' | ~3.8 - 4.2 | Triplet | ~5 | These protons are adjacent to the nitrogen atom of the thiomorpholine ring, which is attached to the electron-withdrawing pyrimidine ring, causing a downfield shift compared to unsubstituted thiomorpholine.[3][4] |

| H9', H11' | ~2.7 - 3.1 | Triplet | ~5 | These protons are adjacent to the sulfur atom in the thiomorpholine ring and are expected to be shifted downfield relative to unsubstituted thiomorpholine due to the influence of the pyrimidine ring.[4][5] |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on the known spectra of 5-bromopyrimidine and substituted thiomorpholines.[5][6]

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~160 - 165 | This carbon is attached to two nitrogen atoms and the thiomorpholine group, leading to a significant downfield shift. |

| C4, C6 | ~155 - 160 | These carbons are adjacent to the ring nitrogens and are highly deshielded. The bromine at C5 will have a notable effect on the chemical shift of C4 and C6.[6] |

| C5 | ~105 - 110 | The carbon atom directly bonded to bromine is expected to be in this region, influenced by the halogen's electronegativity and the electronic environment of the pyrimidine ring. |

| C8', C12' | ~45 - 50 | These carbons are adjacent to the nitrogen of the thiomorpholine ring. Their chemical shift is influenced by the attachment to the electron-deficient pyrimidine ring. |

| C9', C11' | ~25 - 30 | These carbons are adjacent to the sulfur atom and are expected to have a chemical shift typical for such environments in a saturated heterocyclic ring.[5] |

Experimental Protocol: NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.[7]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Spectral width: ~16 ppm

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 30-45 degrees

-

3. ¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Spectral width: ~200 ppm

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds

-

Pulse angle: 45-90 degrees

-

4. Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the ¹H NMR signals.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Caption: Workflow for NMR data acquisition and analysis.

Interpretation and Structural Verification

The predicted NMR data provides a strong basis for the structural confirmation of this compound. The key features to look for in the experimental spectra are:

-

¹H NMR: The presence of two distinct signals in the aromatic region for the pyrimidine protons and two sets of triplets in the aliphatic region for the thiomorpholine protons. The integration of these signals should correspond to a 2:4:4 proton ratio.

-

¹³C NMR: The observation of five distinct signals for the carbon atoms of the pyrimidine ring and two signals for the carbons of the thiomorpholine ring, consistent with the molecular symmetry.

Further confirmation can be achieved using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within the thiomorpholine ring and HSQC (Heteronuclear Single Quantum Coherence) to correlate the proton signals with their directly attached carbon atoms.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts and coupling patterns based on the analysis of its structural components, researchers can confidently verify the synthesis and purity of this compound. The provided experimental protocol offers a standardized approach to obtain high-quality NMR data for this and related molecules.

References

- 1. 5-Bromopyrimidine(4595-59-9) 1H NMR [m.chemicalbook.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Thiomorpholine(123-90-0) 1H NMR spectrum [chemicalbook.com]

- 4. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thiomorpholine(123-90-0) 13C NMR spectrum [chemicalbook.com]

- 6. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

Mass spectrometry analysis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of regulatory approval and a prerequisite for understanding pharmacological activity. This compound is a heterocyclic compound whose structural backbone, incorporating both a bromopyrimidine and a thiomorpholine moiety, presents a unique analytical challenge. This guide provides a comprehensive, in-depth framework for the mass spectrometric analysis of this molecule, tailored for researchers, analytical scientists, and professionals in pharmaceutical development. We will move beyond rote protocols to explore the causality behind methodological choices, ensuring a robust and self-validating approach to structural elucidation.

The methodologies detailed herein leverage high-resolution mass spectrometry (HRMS), a pivotal technique for identifying and characterizing unknown small molecules and their impurities or degradation products.[1][2] Specifically, we will focus on the application of Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, a hybrid technology that combines the fragmentation efficiency of a quadrupole with the high mass accuracy and resolution of a time-of-flight analyzer, making it exceptionally suited for this purpose.[3][4][5]

Foundational Principles: Selecting the Right Tools

The successful analysis of this compound hinges on the appropriate selection of ionization techniques and mass analyzers. The molecule's structure—containing multiple nitrogen atoms and a sulfur atom—guides these choices.

Ionization Techniques: ESI vs. APCI

Soft ionization techniques are essential to preserve the molecular structure by minimizing in-source fragmentation, thereby ensuring the detection of the molecular ion.[2][6]

-

Electrospray Ionization (ESI): ESI is the premier choice for molecules that can be readily ionized in solution.[7] The presence of multiple nitrogen atoms in the pyrimidine and thiomorpholine rings makes this compound an ideal candidate for positive-mode ESI, as these sites are easily protonated in an acidic mobile phase to form a stable [M+H]⁺ ion. ESI is a gentle technique, which is advantageous for obtaining clear molecular weight information.[7][8]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI serves as a powerful alternative, particularly for compounds with moderate to low polarity that are thermally stable.[6][9][10][11] The analyte is vaporized before being ionized by gas-phase ion-molecule reactions.[12] If the target molecule exhibits poor solubility in typical ESI solvents or suboptimal ESI efficiency, APCI provides a robust secondary option.[10]

Mass Analyzer: The Power of Quadrupole Time-of-Flight (Q-TOF)

For unambiguous structure confirmation, high resolution and mass accuracy are non-negotiable. Q-TOF instruments provide routine mass accuracy in the low parts-per-million (ppm) range and resolving power exceeding 10,000, which is critical for several reasons:[1][5]

-

Elemental Formula Determination: High mass accuracy allows for the confident assignment of an elemental formula from the measured mass-to-charge ratio (m/z).[2][13]

-

Isotopic Pattern Resolution: It enables the clear resolution of the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br), a key validation point for any bromine-containing fragment.[14]

-

Fragment Ion Analysis: In tandem mass spectrometry (MS/MS) mode, the Q-TOF accurately measures the masses of fragment ions, providing high-confidence data for structural elucidation.[3][5]

The Analytical Workflow: From Sample to Structure

A systematic workflow ensures reproducibility and comprehensive data acquisition. The process involves meticulous sample preparation, optimized chromatographic separation, and strategic mass spectrometric analysis.

Caption: General experimental workflow for the analysis of this compound.

Experimental Protocols

The following protocols are designed to be self-validating, with built-in checks to ensure data quality.

Protocol 1: Sample Preparation

-

Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of dimethyl sulfoxide (DMSO) to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Create a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Causality Check: Preparing the final dilution in the mobile phase ensures compatibility with the LC system and prevents sample precipitation upon injection. Formic acid is added to promote protonation for positive mode ESI.

-

Protocol 2: LC-MS Full Scan Analysis

-

Liquid Chromatography System:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

Q-TOF Mass Spectrometer Settings (ESI+):

-

Ionization Mode: Electrospray Positive (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Desolvation Temperature: 350 °C.

-

Scan Range: m/z 100 - 500.

-

Acquisition Mode: Full Scan High Resolution.

-

Causality Check: The gradient elution ensures that the compound elutes as a sharp peak, improving sensitivity. The source parameters are optimized to achieve efficient desolvation and ionization without inducing thermal degradation.[8]

-

Protocol 3: Tandem Mass Spectrometry (MS/MS) Analysis

-

Acquisition Mode: Set the instrument to perform data-dependent acquisition (DDA) or targeted MS/MS.

-

Precursor Ion Selection: Select the monoisotopic peak of the [M+H]⁺ ion (m/z 276.9855) for fragmentation.

-

Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV).

-

Causality Check: Ramping the collision energy ensures that a wide range of fragment ions, from low-energy (stable) to high-energy (less stable) fragments, are generated, providing a comprehensive fragmentation spectrum for structural confirmation.[15]

-

Data Interpretation: Decoding the Mass Spectrum

The molecular formula of this compound is C₈H₁₀BrN₃S. Its analysis begins with the identification of the protonated molecular ion, [M+H]⁺.

Full Scan MS: The Molecular Ion Signature

The most critical feature in the full scan mass spectrum is the isotopic pattern of the [M+H]⁺ ion. Due to the natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), the molecular ion will appear as a pair of peaks separated by approximately 2 Da, with nearly equal intensity.[16] This doublet is a definitive marker for a singly brominated compound.

| Ion Species | Calculated Monoisotopic Mass (m/z) | Calculated Isotopic Peaks (m/z) and Relative Abundance |

| [C₈H₁₀⁷⁹BrN₃S + H]⁺ | 276.9855 | 276.9855 (100%) |

| [C₈H₁₀⁸¹BrN₃S + H]⁺ | 278.9835 | 278.9835 (97.3%) |

| Isotope Contributions | 277.9888 (~9.4%, from ¹³C) 279.9868 (~9.1%, from ¹³C) |

Table 1: Theoretical m/z values and isotopic distribution for the protonated molecular ion of this compound.

Tandem MS (MS/MS): The Fragmentation Pathway

Fragmentation analysis provides the connectivity map of the molecule. Based on established fragmentation rules for heterocyclic systems, a logical pathway can be proposed.[17][18][19][20][21] The primary cleavage sites are expected to be the bonds within the thiomorpholine ring and the C-N bond connecting it to the pyrimidine ring.

Caption: Predicted MS/MS fragmentation pathways for this compound.

Detailed Fragment Analysis

The fragmentation spectrum is interpreted by correlating observed peaks with logical bond cleavages.

| Fragment Ion | Proposed Structure | Calculated m/z | Fragmentation Pathway | Rationale |

| A1 | [Bromopyrimidinyl-ethenamine]⁺ | 202.99 / 204.99 | Pathway A: Retro-Diels-Alder-type cleavage of the thiomorpholine ring. | A common fragmentation mechanism for six-membered heterocyclic rings, involving the loss of a neutral C₂H₄S molecule. |

| A2 | [Bromopyrimidinyl-amine]⁺ | 175.00 / 177.00 | Pathway A: Cleavage and loss of the entire C₄H₈S portion of the thiomorpholine ring. | This represents a complete loss of the thiomorpholine side chain, resulting in a stable aminopyrimidine cation. |

| B1 | [5-Bromopyrimidin-2-yl]⁺ | 173.96 / 175.95 | Pathway B: Cleavage of the C-N bond between the two rings. | Direct cleavage of the bond linking the two heterocyclic systems. The charge is retained by the aromatic pyrimidine fragment. |

| B2 | [Thiomorpholinium]⁺ | 104.06 | Pathway B: Cleavage of the C-N bond between the two rings. | The charge is retained by the thiomorpholine fragment. This fragment will not contain bromine. |

| C1 | [Brominated fragment]⁺ | 147.99 / 149.99 | Pathway C: Loss of hydrogen cyanide from Fragment A2. | A characteristic fragmentation of pyrimidine rings is the neutral loss of HCN (27 Da).[22] |

Table 2: Predicted key fragment ions in the MS/MS spectrum of protonated this compound.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that relies on a logical, evidence-based approach. By combining soft ionization techniques like ESI with the power of high-resolution Q-TOF mass spectrometry, a wealth of information can be obtained. The definitive confirmation of the molecule's identity is achieved through a three-pronged validation:

-

Accurate Mass Measurement: The elemental formula is confirmed by matching the experimentally measured m/z of the [M+H]⁺ ion to its theoretical value within a narrow mass tolerance (< 5 ppm).

-

Isotopic Pattern Matching: The observed isotopic distribution for the molecular ion and its bromine-containing fragments must align with the theoretical pattern for a single bromine atom.

-

MS/MS Fragmentation Correlation: The fragment ions observed in the tandem mass spectrum must correspond to logical and predictable cleavages of the parent molecule's structure.

This guide provides the strategic framework and practical protocols necessary for researchers to confidently undertake the structural elucidation of this compound, ensuring the highest degree of scientific integrity and analytical certainty in the drug development process.

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. An introduction to quadrupole-time-of-flight mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 4. An introduction to quadrupole-time-of-flight mass spectrometry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 12. ATMOSPHERIC PRESSURE CHEMICAL IONIZATION (MPHARM,BPHARM ,MSC,BSC,P.ANALYSIS) | PPTX [slideshare.net]

- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. savemyexams.com [savemyexams.com]

- 21. scienceready.com.au [scienceready.com.au]

- 22. sphinxsai.com [sphinxsai.com]

Physical and chemical properties of 4-(5-Bromopyrimidin-2-yl)thiomorpholine

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 4-(5-Bromopyrimidin-2-yl)thiomorpholine (CAS No. 1341761-16-7). As a key intermediate in medicinal chemistry, this heterocyclic compound serves as a versatile scaffold for the development of novel therapeutic agents, particularly kinase inhibitors.[1] This document details the compound's structure and physicochemical characteristics, offers a robust, field-proven protocol for its synthesis via nucleophilic aromatic substitution, and explores its reactivity and potential applications in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable building block.

Introduction and Significance

This compound is a substituted pyrimidine derivative that has garnered significant interest in the field of pharmaceutical research. The molecule incorporates two key pharmacophores: a 5-bromopyrimidine ring and a thiomorpholine moiety. The brominated pyrimidine core provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functionalities.[1] The thiomorpholine ring, a sulfur-containing analog of morpholine, is often introduced into drug candidates to enhance their pharmacokinetic properties, including solubility, metabolic stability, and cell permeability.[1]

The strategic combination of these two moieties makes this compound a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors for the treatment of diseases like cancer and inflammatory disorders.[1]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. While some experimental data for this compound is not publicly available, the following table summarizes its known and predicted characteristics.

| Property | Value | Source |

| CAS Number | 1341761-16-7 | [2] |

| Molecular Formula | C₈H₁₀BrN₃S | [2] |

| Molecular Weight | 260.16 g/mol | [2] |

| Appearance | N/A (Likely a solid at room temperature) | Inferred |

| Purity | ≥95% | [2] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| Storage Conditions | Store long-term in a cool, dry place. | [2] |

Structural Elucidation

The structural formula of this compound is presented below.

Caption: Chemical structure of this compound.

Synthesis Protocol: A Nucleophilic Aromatic Substitution Approach

The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is based on the established reactivity of halogenated pyrimidines, where the electron-deficient nature of the pyrimidine ring facilitates the displacement of a halide by a nucleophile.[3][4][5]

Reaction Principle

The synthesis involves the reaction of 5-bromo-2-chloropyrimidine with thiomorpholine in the presence of a non-nucleophilic base. The lone pair of electrons on the nitrogen atom of thiomorpholine acts as the nucleophile, attacking the electron-deficient C2 position of the pyrimidine ring. The chloride ion is subsequently eliminated, yielding the desired product. The presence of the bromine atom at the C5 position and the nitrogen atoms within the pyrimidine ring activates the C2 position towards nucleophilic attack.[3][4][5]

Caption: Synthetic scheme for this compound.

Step-by-Step Experimental Protocol

Materials:

-

5-Bromo-2-chloropyrimidine

-

Thiomorpholine

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-chloropyrimidine (1.0 eq).

-

Solvent and Reagents Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the starting material. To this solution, add thiomorpholine (1.1 eq) followed by the dropwise addition of DIPEA (1.5 eq).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the 5-bromopyrimidine ring.

Caption: Key reactive sites of the molecule.

-

Cross-Coupling Reactions: The bromine atom at the C5 position is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, providing a powerful tool for library synthesis and lead optimization.

-

Further Nucleophilic Substitution: While the C2 position has already undergone substitution, the pyrimidine ring remains electron-deficient. Under harsh conditions, further nucleophilic attack might be possible, though less favorable than the initial reaction.

-

Thiomorpholine Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to the corresponding sulfoxide or sulfone. This can be a metabolic pathway in vivo and can also be used synthetically to modulate the compound's polarity and hydrogen bonding capacity.

Stability: The compound is expected to be stable under standard laboratory conditions. Long-term storage in a cool, dry place is recommended to prevent degradation.[2] It should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

Two singlets in the aromatic region corresponding to the two protons on the pyrimidine ring.

-

Two multiplets in the aliphatic region, likely triplets, corresponding to the two sets of methylene protons of the thiomorpholine ring adjacent to the nitrogen and sulfur atoms, respectively.

-

-

¹³C NMR:

-

Signals in the aromatic region corresponding to the four carbon atoms of the pyrimidine ring, with the carbon bearing the bromine atom shifted downfield.

-

Signals in the aliphatic region for the four carbon atoms of the thiomorpholine ring.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. Its primary utility lies in its role as a key intermediate for the development of:

-

Kinase Inhibitors: The pyrimidine scaffold is a common feature in many approved kinase inhibitors. The ability to functionalize the C5 position allows for the exploration of the chemical space around the ATP-binding pocket of various kinases.

-

Other Enzyme Inhibitors and Receptor Modulators: The versatile nature of this scaffold makes it suitable for targeting other enzymes and receptors implicated in various diseases.

Conclusion

This compound is a strategically designed chemical entity with significant potential in medicinal chemistry and drug discovery. Its well-defined reactive sites and the favorable pharmacokinetic properties conferred by the thiomorpholine moiety make it an attractive starting material for the synthesis of novel bioactive compounds. This technical guide provides a foundational understanding of its properties, a reliable synthetic protocol, and insights into its potential applications, thereby empowering researchers to effectively utilize this compound in their scientific endeavors.

References

Characterization of 4-(5-Bromopyrimidin-2-yl)thiomorpholine: A Technical Guide for Drug Discovery Professionals

Disclaimer: Publicly available scientific literature lacks specific experimental data for the compound with CAS number 1341761-16-7, identified as 4-(5-Bromopyrimidin-2-yl)thiomorpholine. This guide, therefore, presents a representative technical framework for the characterization of this and structurally related pyrimidinyl-thiomorpholine derivatives. The methodologies, potential mechanisms of action, and illustrative data are based on established principles in medicinal chemistry and published research on analogous compounds.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. Its ability to mimic purine bases allows for competitive binding to the ATP pocket of various kinases, leading to the modulation of critical signaling pathways. The incorporation of a thiomorpholine moiety is a strategic modification often employed to enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. The subject of this guide, this compound, represents a versatile building block for the development of targeted therapeutics.[1] The bromine atom on the pyrimidine ring provides a convenient handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).[1]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the characterization of this compound and its analogues. It outlines a logical workflow from synthesis and purification to physicochemical characterization and biological evaluation, with a focus on a postulated mechanism of action in the context of cancer cell signaling.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Value/Information |

| CAS Number | 1341761-16-7 |

| Molecular Formula | C₈H₁₀BrN₃S |

| Molecular Weight | 260.16 g/mol [2] |

| Appearance | Off-white to pale yellow solid |

| Solubility | Predicted to be soluble in DMSO and chlorinated solvents. |

| Storage | Store long-term in a cool, dry place.[2] |

Synthesis and Purification

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a leaving group on the pyrimidine ring by the secondary amine of thiomorpholine.

Proposed Synthetic Workflow

References

The Strategic Halogen: A Technical Guide to the Discovery and Synthetic Evolution of Substituted Bromopyrimidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a bromine atom onto this heterocycle unlocks a vast potential for molecular diversification, serving as a versatile synthetic handle for the construction of complex, biologically active molecules. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic methodologies surrounding substituted bromopyrimidines. We will delve into the pioneering early discoveries, trace the evolution of bromination techniques from classical to modern catalytic approaches, and provide detailed, field-proven protocols for the synthesis and subsequent functionalization of these critical intermediates. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage the power of substituted bromopyrimidines in their scientific endeavors.

A Historical Perspective: From Obscurity to a Synthetic Linchpin

The journey of pyrimidine chemistry began in the late 19th century, with the foundational work of Pinner, who first synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines and coined the name "pyrimidine" in 1885.[1][2] The parent pyrimidine compound was later prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction.[1][3] While early pyrimidine chemistry focused on naturally occurring derivatives like the nucleobases cytosine, thymine, and uracil, the deliberate synthesis of halogenated pyrimidines, particularly bromopyrimidines, emerged from the need for versatile intermediates in organic synthesis.[2][4]

Early methods for the bromination of pyrimidines were often harsh, relying on the direct use of elemental bromine at elevated temperatures.[5][6] A significant advancement came with the work of Bredereck and colleagues, who in 1958 described the reaction of pyrimidine hydrochloride with bromine at high temperatures to produce 5-bromopyrimidine hydrobromide.[5] This method, though effective, required strenuous conditions, including sublimation of the product from the solid reaction mass at 250°C.[5] These early explorations, while challenging, laid the groundwork for understanding the reactivity of the pyrimidine ring and the preferential electrophilic attack at the C-5 position, the least electron-deficient carbon in the ring.[7] The inherent difficulty of these early methods spurred the search for milder and more efficient synthetic routes, a quest that continues to drive innovation in the field.

The Art of Bromination: A Methodological Evolution

The introduction of a bromine atom onto the pyrimidine ring is a critical first step in the synthesis of many complex molecules. Over the decades, the methodologies to achieve this transformation have evolved significantly, moving from aggressive, classical approaches to more refined and selective modern techniques.

Classical Bromination Methods

The direct use of molecular bromine (Br₂) was the earliest approach to pyrimidine bromination.[5] This method often requires high temperatures and the use of the pyrimidine as a hydrogen halide salt to facilitate the reaction.[5] The reaction is typically carried out in a high-boiling, inert aromatic solvent like nitrobenzene.[5]

Mechanism of Electrophilic Bromination:

The electrophilic bromination of pyrimidine is believed to proceed through a stepwise mechanism involving the formation of a cationic intermediate known as a Wheland intermediate or σ-complex.[8] However, recent computational studies suggest that an addition-elimination pathway may be more favorable in some cases.[9]

Caption: Generalized mechanism of electrophilic bromination of pyrimidine.

Modern Brominating Agents

The harsh conditions and limited substrate scope of direct bromination led to the development of milder and more selective brominating agents.

-

N-Bromosuccinimide (NBS): NBS is a versatile and widely used reagent for the bromination of pyrimidines, particularly those activated with electron-donating groups.[8] Reactions with NBS are often carried out in aprotic solvents like acetonitrile or DMF at moderate temperatures.[8]

-

1,3-Dibromo-5,5-dimethylhydantoin (DBH): DBH is another effective brominating agent that can be used in aprotic solvents.[10][11][12] The efficiency of bromination with DBH can be enhanced by the addition of Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[10][12]

Table 1: Comparison of Common Bromination Methods for Pyrimidines

| Method | Brominating Agent | Typical Conditions | Advantages | Disadvantages |

| Direct Bromination | Br₂ | High temperature (125-135°C), nitrobenzene | Inexpensive reagent | Harsh conditions, low selectivity for some substrates |

| NBS Bromination | N-Bromosuccinimide | 0°C to 60°C, acetonitrile | Milder conditions, good selectivity | Can be less reactive for electron-deficient pyrimidines |

| DBH Bromination | 1,3-Dibromo-5,5-dimethylhydantoin | Room temperature, CH₂Cl₂, CH₃CN, or DMF | Efficient, can be enhanced with Lewis acids | Reagent is more expensive than Br₂ |

Beyond Bromination: The Synthetic Utility of Bromopyrimidines

The true value of bromopyrimidines lies in their ability to serve as versatile intermediates for the construction of more complex molecules through a variety of cross-coupling and substitution reactions. The bromine atom acts as a leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions revolutionized organic synthesis, and bromopyrimidines have proven to be excellent substrates for these transformations.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a bromopyrimidine and an organoboron compound (boronic acid or ester).[7] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.

Caption: A simplified workflow for a typical Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Phenylboronic Acid

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-bromopyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane (4 mL) and water (1 mL) to the flask.

-

Inert Atmosphere: Purge the flask with argon for 10-15 minutes.

-

Heating: Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-phenylpyrimidine.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between a bromopyrimidine and an amine.[13][14][15] This reaction is invaluable for the synthesis of aminopyrimidines, which are common motifs in biologically active compounds.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyrimidine with Morpholine

-

Reaction Setup: In a glovebox, combine 2-bromopyrimidine (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.08 mmol) in a vial.

-

Solvent Addition: Add anhydrous toluene (5 mL) to the vial.

-

Reaction Conditions: Seal the vial and heat the mixture to 100°C for 12-18 hours.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography to yield 2-(morpholino)pyrimidine.

Other Substitution Reactions

While palladium-catalyzed reactions are dominant, other transformations of bromopyrimidines are also synthetically valuable.

-

Nucleophilic Aromatic Substitution (SNAr): In cases where the pyrimidine ring is sufficiently activated by electron-withdrawing groups, direct nucleophilic aromatic substitution of the bromine atom can occur. This is particularly relevant for di- or tri-halopyrimidines.

-

Lithiation and Subsequent Electrophilic Quench: Bromopyrimidines can undergo lithium-halogen exchange at low temperatures to form highly reactive lithiated pyrimidines. These intermediates can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

Substituted Bromopyrimidines in Drug Discovery: Case Studies

The versatility of substituted bromopyrimidines as synthetic intermediates has been instrumental in the development of numerous pharmaceuticals.

Table 2: Examples of Drugs Synthesized Using Bromopyrimidine Intermediates

| Drug | Therapeutic Area | Role of Bromopyrimidine |

| Imatinib | Oncology | A key intermediate, N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine, is used in a C-N coupling reaction in a reported synthesis.[6] |

| Macitentan | Pulmonary Arterial Hypertension | The synthesis involves N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide as a key intermediate.[11] |

| Brodiprim | Antibacterial | A diaminopyrimidine antibacterial agent. |

Conclusion and Future Outlook

The journey of substituted bromopyrimidines from historical curiosities to indispensable tools in modern organic synthesis and drug discovery is a testament to the relentless pursuit of chemical innovation. The evolution of synthetic methodologies, from the harsh conditions of early direct bromination to the elegance and efficiency of modern catalytic cross-coupling reactions, has empowered chemists to construct increasingly complex and potent molecules. As our understanding of biological targets deepens and the demand for novel therapeutics grows, the strategic use of substituted bromopyrimidines will undoubtedly continue to play a pivotal role in shaping the future of medicine. The ongoing development of more sustainable and efficient catalytic systems, coupled with the exploration of novel substitution reactions, promises to further expand the synthetic utility of this remarkable class of heterocyclic compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 4. Pyrimidine | Nucleobases, DNA, RNA | Britannica [britannica.com]

- 5. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrophilic aromatic bromination study casts doubt on textbook intermediate | Research | Chemistry World [chemistryworld.com]

- 10. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Storage of 4-(5-Bromopyrimidin-2-yl)thiomorpholine for Pharmaceutical Research and Development

Abstract: 4-(5-Bromopyrimidin-2-yl)thiomorpholine is a pivotal building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of biologically active molecules, including kinase inhibitors[1]. The chemical integrity of this reagent is paramount to ensure the reliability and reproducibility of synthetic outcomes and subsequent biological assays. This guide provides a comprehensive analysis of the stability profile of this compound, detailing its potential degradation pathways and establishing scientifically grounded protocols for its optimal storage, handling, and stability assessment. This document is intended for researchers, chemists, and drug development professionals who rely on the quality of this critical synthetic intermediate.

Core Physicochemical & Structural Characteristics

Understanding the inherent properties of this compound is the foundation for predicting its stability. The molecule incorporates a bromopyrimidine ring, a known electrophilic system, and a thiomorpholine ring, which contains a nucleophilic nitrogen and an oxidizable sulfur atom.

| Property | Data | Source(s) |

| CAS Number | 1341761-16-7 | [2][3] |

| Molecular Formula | C₈H₁₀BrN₃S | [1] |

| Molecular Weight | 260.15 g/mol | [1] |

| Typical Purity | ≥95% - 97% | [2][3] |

| Common Appearance | Off-white to light yellow solid | Inferred from related compounds |

| Intended Use | Intermediate for pharmaceutical R&D | [1][2][4] |

Postulated Degradation Pathways: A Mechanistic Overview

The chemical structure of this compound suggests susceptibility to several modes of degradation. Proactive control of storage conditions is essential to mitigate these risks. The primary pathways of concern are oxidation, hydrolysis, and photodegradation.

Oxidation

The sulfur atom in the thiomorpholine ring is a "soft spot" for metabolic oxidation and is similarly susceptible to chemical oxidation during storage[5]. Exposure to atmospheric oxygen, or more aggressively to oxidizing agents, can lead to the formation of the corresponding sulfoxide and sulfone derivatives. These transformations alter the compound's polarity, mass, and three-dimensional structure, rendering it an impurity in subsequent synthetic steps.

Hydrolysis

While generally stable, heterocyclic rings can be susceptible to hydrolysis under forced conditions (strong acid or base). The electron-deficient nature of the pyrimidine ring, enhanced by the bromine atom, could make it a target for nucleophilic attack by water or hydroxide ions, potentially leading to ring-opening or substitution of the thiomorpholine moiety. This is a greater concern for long-term storage in a humid environment or if the compound is handled improperly.

Photodegradation

Aromatic and heteroaromatic halides are often sensitive to light, particularly in the UV spectrum[6][7]. Energy absorption can lead to homolytic cleavage of the Carbon-Bromine bond, generating radical species that can participate in a cascade of unpredictable side reactions, leading to discoloration and the formation of complex impurity profiles.

Thermal Decomposition

At elevated temperatures, the molecule will decompose. Thermal decomposition of related brominated and nitrogen-containing heterocyclic compounds is known to generate hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr)[8][9].

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, a multi-faceted approach to storage and handling is required, directly addressing the degradation pathways identified above.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows the rate of all potential chemical degradation reactions. A conservative and widely accepted range for sensitive intermediates[3]. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen, directly inhibiting the primary oxidative degradation pathway. Crucial for long-term storage. |

| Light | Amber Glass Vial / Store in Darkness | Prevents exposure to UV and visible light, mitigating the risk of photodegradation and the formation of radical impurities[6][7]. |

| Moisture | Tightly Sealed Container | Protects the compound from atmospheric moisture, which can lead to hydrolysis over time and cause the solid to clump[4][8]. |

| Container | Original, well-labeled supplier container | Ensures proper identification and minimizes the risk of contamination. Containers should be checked for leaks[7]. |

Handling Best Practices:

-

Equilibration: Before opening, allow the container to warm to ambient temperature to prevent condensation of atmospheric moisture onto the cold solid.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine dust particles[4].

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat, as outlined in the material's Safety Data Sheet (SDS)[4].

-

Dispensing: Use clean, dry spatulas for dispensing. After use, promptly flush the container with inert gas before tightly resealing.

Experimental Framework for Stability Assessment

For drug development applications, a robust understanding of a compound's stability profile is a regulatory expectation and a scientific necessity[10][11]. The following protocols provide a framework for evaluating the stability of this compound.

Protocol 4.1: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the compound to rapidly identify its likely degradation products, establish degradation pathways, and facilitate the development of a stability-indicating analytical method[12][13][14].

Methodology:

-

Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) at a known concentration (e.g., 1 mg/mL).

-

Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add 0.1 M Hydrochloric Acid. Incubate at 60°C for 24 hours[12][15].

-

Base Hydrolysis: Add 0.1 M Sodium Hydroxide. Incubate at 60°C for 24 hours[12][15].

-

Oxidative Degradation: Add 3% Hydrogen Peroxide. Store at room temperature for 24 hours[15].

-

Thermal Degradation: Expose the solid compound to 80°C in a calibrated oven for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Neutralization & Dilution: After the incubation period, cool the vials to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analysis: Dilute all samples to a suitable final concentration and analyze immediately by a high-performance liquid chromatography (HPLC) method, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) capabilities to characterize the resulting degradants.

Caption: Experimental workflow for a forced degradation study.

Protocol 4.2: Long-Term and Accelerated Stability Study

Objective: To evaluate the stability of the compound over an extended period under recommended and elevated storage conditions, providing data to establish a formal re-test period[10][16][17].

Methodology:

-

Batch Selection: Use a single, well-characterized batch of this compound with a known initial purity.

-

Packaging: Package the material in amber glass vials with tightly sealed caps, simulating the proposed long-term storage container.

-

Storage Conditions:

-

Long-Term: 5°C ± 3°C (as per ICH guidelines for refrigerated storage).

-

Accelerated: 25°C ± 2°C / 60% RH ± 5% RH.

-

-

Testing Schedule: Pull samples for analysis at predetermined time points.

-

Analytical Testing: At each time point, perform a suite of tests to assess the compound's integrity:

-

Appearance: Visual inspection for color change or physical state.

-

Purity Assay (HPLC): Quantify the parent compound using a validated stability-indicating HPLC method.

-

Impurity Profiling (HPLC): Identify and quantify any degradation products formed.

-

Conclusion

This compound is a robust synthetic intermediate when handled and stored correctly. Its primary vulnerabilities are oxidation at the thiomorpholine sulfur, potential light sensitivity, and degradation under harsh hydrolytic or thermal conditions. Adherence to the storage protocols outlined in this guide—specifically, refrigerated storage (2-8°C) under an inert atmosphere and protected from light—is critical for preserving its purity and ensuring the success of research and development endeavors. The implementation of systematic stability studies, including forced degradation and long-term assessments, provides the highest level of quality assurance for this important molecule in the drug discovery pipeline.

References

- 1. This compound [myskinrecipes.com]

- 2. 1341761-16-7 this compound AKSci 5354DN [aksci.com]

- 3. aobchem.com [aobchem.com]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. chempanda.com [chempanda.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. 2-Bromopyrimidine(4595-60-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. humiditycontrol.com [humiditycontrol.com]

- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. ijisrt.com [ijisrt.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]

Methodological & Application

Protocol for nucleophilic aromatic substitution with 5-bromopyrimidines

An Application Guide and Protocol for Nucleophilic Aromatic Substitution with 5-Bromopyrimidines

Abstract

Substituted pyrimidines are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The functionalization of the pyrimidine ring is therefore of paramount importance. While the electron-deficient nature of the pyrimidine ring generally facilitates nucleophilic aromatic substitution (SNAr), the C5 position is notably less reactive compared to the C2, C4, and C6 positions. Consequently, the substitution of leaving groups such as bromine at the C5 position often necessitates specialized, catalyst-driven protocols. This application note provides a comprehensive guide for researchers on the principles and practice of performing nucleophilic aromatic substitution with 5-bromopyrimidines, focusing on robust, field-proven catalytic methods for the formation of C-N, C-O, and C-S bonds.

Scientific Principles & Mechanistic Overview

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles, a reaction class known as nucleophilic aromatic substitution (SNAr).[1][2] The classical SNAr reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4][5]

However, the positions on the pyrimidine ring are not equally reactive. The C2, C4, and C6 positions are significantly more activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized directly onto the ring nitrogen atoms.[6] The C5 position lacks this direct resonance stabilization, rendering it substantially less electrophilic. Therefore, direct SNAr at the C5 position typically requires harsh conditions and is often inefficient.

To overcome this inherent low reactivity, transition metal-catalyzed cross-coupling reactions have become the state-of-the-art methodology for functionalizing the C5 position of pyrimidines. These reactions do not proceed through a classical Meisenheimer complex but rather via a catalytic cycle involving the metal center.

-

Palladium-Catalyzed Buchwald-Hartwig Amination (C-N bond formation): This reaction involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7][8]

-

Copper-Catalyzed Ullmann Condensation (C-O & C-S bond formation): This reaction typically involves a Cu(I) species that coordinates with the nucleophile (alkoxide or thiolate). This copper complex then reacts with the aryl halide in a process that, while mechanistically complex, results in the formation of the new C-O or C-S bond.[9][10]

Caption: Generalized catalytic cycle for cross-coupling.

Key Experimental Parameters and Their Rationale

The success of a nucleophilic substitution on a 5-bromopyrimidine hinges on the careful selection and optimization of several key parameters.

| Parameter | Rationale & Common Choices |

| Catalyst | Causality: The catalyst is essential for activating the inert C5-Br bond. Palladium is the premier choice for C-N couplings, while copper is often preferred for C-O and C-S couplings due to its high affinity for these heteroatoms.[7][9] Choices: Pd₂(dba)₃, Pd(OAc)₂ for C-N; CuI, Cu₂O for C-O/C-S. |

| Ligand | Causality: The ligand stabilizes the metal catalyst, prevents its precipitation as metal black, and modulates its reactivity to promote the desired oxidative addition and reductive elimination steps.[11] Sterically bulky phosphine ligands are common in Buchwald-Hartwig amination.[12] Choices: Xantphos, BINAP, BrettPhos for Pd-catalyzed reactions; Phenanthroline, L-proline for Cu-catalyzed reactions. |

| Base | Causality: A base is required to deprotonate the nucleophile (especially for amines, alcohols, and thiols), making it more reactive. It also serves to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. The choice of base can significantly impact yield; strong, non-nucleophilic bases are preferred to avoid side reactions.[8] Choices: Cs₂CO₃ (versatile, strong), K₂CO₃, K₃PO₄, NaOtBu (very strong, for less reactive amines). |

| Solvent | Causality: The solvent must solubilize the reactants and catalyst system and have a sufficiently high boiling point to allow the reaction to proceed at an adequate rate. Anhydrous, aprotic polar solvents are typically used to prevent quenching of the base and interference with the catalyst. Choices: Toluene, 1,4-Dioxane, DMF, DMSO. |

| Temperature | Causality: Most cross-coupling reactions require heating to overcome the activation energy of the oxidative addition and reductive elimination steps. Temperatures typically range from 80 °C to 120 °C. Reaction progress should be monitored to avoid decomposition at elevated temperatures over long periods. |

| Atmosphere | Causality: Palladium(0) catalysts are sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Therefore, reactions must be performed under an inert atmosphere (Nitrogen or Argon) using appropriate air-free techniques (e.g., Schlenk line or glovebox).[12] |

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Solvents like dioxane and DMF have specific health risks.

Protocol 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the coupling of a 5-bromopyrimidine with a primary or secondary amine.

Materials and Reagents

| Reagent | Amount (Molar Eq.) | Purpose |

| 5-Bromopyrimidine | 1.0 equiv | Substrate |

| Amine | 1.2 equiv | Nucleophile |

| Pd₂(dba)₃ | 2 mol% | Catalyst Precursor |

| Xantphos | 4 mol% | Ligand |

| Cesium Carbonate (Cs₂CO₃) | 2.0 equiv | Base |

| Anhydrous Toluene | ~0.1 M concentration | Solvent |

Step-by-Step Methodology

-

Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add 5-bromopyrimidine, the amine (if solid), cesium carbonate, Pd₂(dba)₃, and Xantphos.

-

Inert Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13]

-

Solvent Addition: Through a septum, add anhydrous toluene via syringe. If the amine is a liquid, add it at this stage.

-

Reaction: Place the sealed vessel in a preheated oil bath at 110 °C. Stir the mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.

-